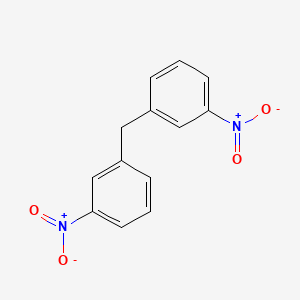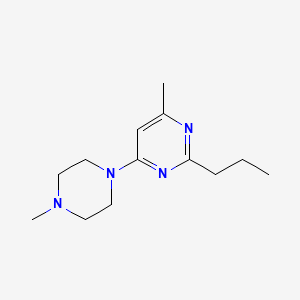
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate, also known as APH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazide derivative that has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-bacterial activities.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Furthermore, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various signaling pathways.
Biochemical and Physiological Effects
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has several advantages for lab experiments. It is readily available and easy to synthesize. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. One area of research is to further elucidate the mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate on various enzymes and signaling pathways. Another area of research is to investigate the potential of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate as a therapeutic agent for various diseases, including cancer and inflammatory diseases. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in animal models and clinical trials. Furthermore, future research could focus on developing more efficient synthesis methods for 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate and improving its solubility in water.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate involves the reaction of benzylphenylhydrazine with 2-oxo-N-phenylacetamide in the presence of sodium acetate and acetic anhydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. The synthesis method has been optimized to obtain a high yield of pure 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate.
Applications De Recherche Scientifique
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N'-benzyl-N'-phenylacetohydrazide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O.C2H2O4/c25-21(18-23-15-9-1-2-10-16-23)22-24(20-13-7-4-8-14-20)17-19-11-5-3-6-12-19;3-1(4)2(5)6/h3-8,11-14H,1-2,9-10,15-18H2,(H,22,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLTOBTAABKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-acetic acid N'-benzyl-N'-phenyl-hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)